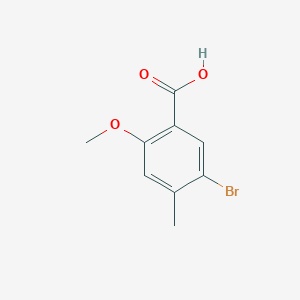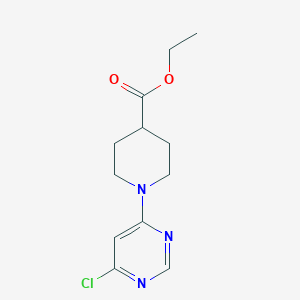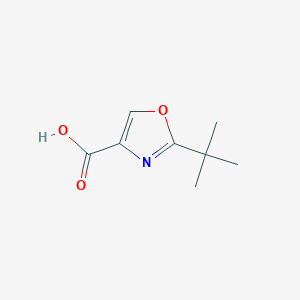
2-(Piperidin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Piperidin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are of particular interest due to their unique biochemical properties and are often used as precursors to many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized using various methods . For instance, piperidone analogs have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-yl)propan-1-ol” includes a piperidine ring attached to a propan-1-ol group . The exact mass of the molecule is 143.131014166 g/mol, and it has a monoisotopic mass of 143.131014166 g/mol . The molecule has a topological polar surface area of 32.3 Ų .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-yl)propan-1-ol” include a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 1 .Scientific Research Applications
Pharmacology
2-(4-PIPERIDINYL)-1-PROPANOL: in pharmacology is primarily involved in the synthesis of piperidine derivatives, which are crucial in drug design . These derivatives are found in over twenty classes of pharmaceuticals and play a significant role in the development of new medications. The compound’s versatility allows for the creation of various biologically active piperidines, which are then evaluated for potential therapeutic effects.
Organic Synthesis
In organic synthesis, 2-(4-PIPERIDINYL)-1-PROPANOL serves as a building block for constructing complex molecules . Its reactivity enables the formation of substituted piperidines, spiropiperidines, and piperidinones through reactions like hydrogenation, cyclization, and annulation. These processes are vital for creating compounds with desired pharmacological activities.
Medicinal Chemistry
The compound’s utility in medicinal chemistry lies in its incorporation into drug molecules . It contributes to the pharmacophoric features of drugs, influencing their potency, selectivity, and overall efficacy. Piperidine derivatives are used as anticancer, antiviral, and anti-inflammatory agents, among others.
Chemical Engineering
In chemical engineering, 2-(4-PIPERIDINYL)-1-PROPANOL is involved in process optimization for the synthesis of pharmaceuticals . Its role in the development of efficient, cost-effective, and environmentally friendly production methods is crucial for the large-scale manufacturing of drugs.
Biochemistry
From a biochemical perspective, the compound is studied for its interactions with biological systems . Understanding its metabolic pathways, mechanism of action, and potential side effects is essential for developing safer and more effective drugs.
Materials Science
Lastly, in materials science, 2-(4-PIPERIDINYL)-1-PROPANOL may contribute to the development of new materials with specific properties . While direct applications in this field are less documented, the principles of molecular design involving piperidine structures can lead to innovations in material functionalities.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(4-piperidinyl)-1-propanol, have been found to exhibit a wide variety of biological activities . For instance, the piperidine moiety is a key component in many FDA-approved drugs . It’s worth noting that the opioid receptor MOR (mu-opioid receptor) and DOR (delta-opioid receptor) are the main targets of opioid agonists, which include some piperidine-containing compounds .
Mode of Action
One study found that a compound named “194”, which inhibits the crmp2-ubc9 interaction and sumoylation of crmp2, decreases nav17 currents in sensory neurons from four species
Biochemical Pathways
It’s known that piperidine derivatives can be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents
Pharmacokinetics
It’s known that fentanyl, a piperidine-containing compound, is 80-85% bound to plasma proteins
Result of Action
It’s known that piperidine derivatives can exhibit a wide variety of biological activities
Action Environment
One study found that the reaction rate in a flow system for a piperidine derivative was significantly improved due to enhanced mass transfer
properties
IUPAC Name |
2-piperidin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWGLUXAIGHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628978 |
Source


|
| Record name | 2-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89151-39-3 |
Source


|
| Record name | 2-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)




